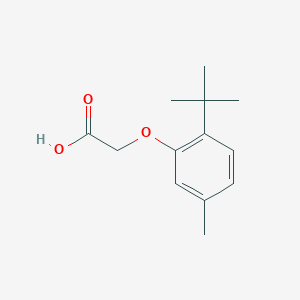
2-(5-acetyl-3-thienyl)-N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to the one , often involves multiple steps that may include condensation reactions, N-alkylation, and the use of specific catalysts to achieve the desired structures. These processes are carefully designed to introduce the specific functional groups at targeted positions within the molecule, ensuring the correct molecular architecture and properties (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using a variety of analytical techniques, including mass spectrometry (MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography. These methods provide detailed information about the molecular framework, the spatial arrangement of atoms, and the electronic environment within the molecule. This data is crucial for understanding the chemical behavior and reactivity of the compound (Lazareva et al., 2017).
Chemical Reactions and Properties
Acetamide derivatives exhibit a range of chemical reactions, largely dependent on their functional groups. They may undergo hydrolysis, reduction, N-alkylation, and various other reactions that alter their chemical structure and properties. These reactions are fundamental to the modification and functionalization of the molecule for specific applications. The reactivity patterns of these compounds provide insights into their chemical stability and potential as intermediates in the synthesis of more complex molecules (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure of the acetamide derivatives. These properties are significant for determining the conditions under which these compounds can be handled, stored, and utilized in practical applications. Detailed analysis of physical properties helps in the formulation of compounds for industrial and research purposes (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and the potential for forming bonds with other molecules, are pivotal for the application of these compounds in chemical synthesis and material science. Understanding these properties is essential for predicting the behavior of these compounds in various chemical environments and for designing new molecules with desired functionalities (Zhong-cheng & Wan-yin, 2002).
Propriétés
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(1-methyl-4-propan-2-yloxyindazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)25-15-7-5-6-14-18(15)19(21-22(14)4)20-17(24)9-13-8-16(12(3)23)26-10-13/h5-8,10-11H,9H2,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLJDPINOZIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CC3=CSC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)


![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)

